2,4-Difluorobenzylamine

Description

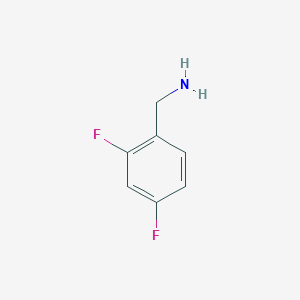

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZZDVQGBKTLHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222547 | |

| Record name | 2,4-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-52-0 | |

| Record name | 2,4-Difluorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72235-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B7TQJ9CFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Difluorobenzylamine (CAS Number: 72235-52-0), a pivotal intermediate in the fields of pharmaceutical sciences, agrochemicals, and material sciences. This document outlines its chemical and physical properties, safety and handling protocols, and its significant applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Properties

This compound is an organic compound featuring a benzylamine (B48309) structure substituted with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This specific difluorination pattern imparts unique physicochemical properties that are highly desirable in the synthesis of complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 72235-52-0 | [3][4][5][6] |

| Molecular Formula | C₇H₇F₂N | [3][4][5][6] |

| Molecular Weight | 143.13 g/mol | [4][5][6][7] |

| Appearance | Colorless to light yellow clear liquid | [3][4] |

| Melting Point | 19-21 °C | [3] |

| Boiling Point | 129-130 °C (at 760 mmHg); 82-84 °C (at 15 mmHg) | [3][8] |

| Density | ~1.204 - 1.22 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D ~1.49 - 1.503 | [3][4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, dichloromethane, acetone, and chloroform. Insoluble in water. | [1][3] |

| Flash Point | 68 °C / 154.4 °F | [6][8] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to prevent exposure.[3] It is corrosive and can cause severe skin burns and eye damage.[7][8][9]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[7] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |

| Precautionary | P405 | Store locked up.[5] |

| Precautionary | P501 | Dispose of contents/container in accordance with local regulations.[7] |

Handling and Storage:

-

Handle in a well-ventilated area, using personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[3][9]

-

Store in a cool, dry place away from heat and sources of ignition.[3][5]

-

Keep the container tightly closed and store separately from incompatible materials like strong acids and oxidizing agents.[3][8]

Applications in Research and Development

This compound is a versatile building block with significant applications across various sectors of the chemical industry.

-

Pharmaceutical Development : This compound is a critical intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[2] Its most prominent use is in the production of antiretroviral drugs, specifically HIV integrase inhibitors like Dolutegravir (B560016) and Cabotegravir.[2][10] The difluorobenzyl moiety is strategically incorporated to enhance the drug's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2][10] The fluorine atoms can improve properties such as lipophilicity and bioavailability, which are crucial for drug efficacy.[4][10] It is also used in the synthesis of fluorinated analogs of antihistamines, antidepressants, and antipsychotics.[3]

-

Agrochemicals : It serves as an intermediate in the manufacturing of advanced herbicides and insecticides.[1][3][4] The presence of fluorine often enhances the biological activity and stability of these agrochemicals.[1][11]

-

Material Science : The compound is utilized in the formulation of specialty materials, including durable coatings and polymers, where its unique properties contribute to improved thermal and chemical resistance.[1][4] It is also explored in the design of liquid crystals.[1]

-

Analytical Chemistry : It can be employed as a derivatizing agent to enhance the detection and quantification of various compounds in complex mixtures during analysis.[4]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported, allowing for its production from various starting materials. The choice of method often depends on factors such as raw material cost, safety, and scalability.

Method 1: Reductive Amination of 2,4-Difluorobenzaldehyde

This is a common and direct method for synthesizing the target compound.[2][12]

-

Protocol :

-

2,4-Difluorobenzaldehyde is dissolved in an appropriate alcohol solvent (e.g., methanol, isopropanol).[12]

-

A catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added to the solution.[12]

-

The reaction is carried out under a pressurized atmosphere of ammonia (B1221849) and hydrogen gas.[12] Alternatively, ammonium (B1175870) formate (B1220265) can be used as the ammonia and hydrogen source.[12]

-

The reaction mixture is heated to a specified temperature (e.g., 60-80°C) and maintained until the reaction is complete, as monitored by techniques like HPLC.[13]

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield high-purity this compound.[13]

-

Method 2: Catalytic Reduction of 2,4-Difluorobenzonitrile

This route involves the reduction of a nitrile group to a primary amine.[2]

-

Protocol :

-

2,4-Difluorobenzonitrile is dissolved in a solvent such as 2-propanol containing aqueous ammonia.[13]

-

A hydrogenation catalyst, typically Raney Nickel, is added to the mixture.[2][13]

-

The reaction is conducted in a high-pressure reactor under a hydrogen atmosphere.[13]

-

The mixture is heated, and the reaction proceeds until the nitrile is fully converted.

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The filtrate is concentrated, and the final product is purified by distillation under reduced pressure.[13]

-

Method 3: Synthesis from m-Difluorobenzene

This multi-step synthesis starts from a more basic raw material.[14][15]

-

Protocol :

-

Step 1 (Halogenation) : m-Difluorobenzene is reacted with paraformaldehyde and a halogenating agent (e.g., concentrated HCl) in the presence of a Lewis acid catalyst (e.g., zinc chloride) to produce 2,4-difluorobenzyl halide.[14][15]

-

Step 2 (Quaternary Ammonium Salt Formation) : The resulting 2,4-difluorobenzyl halide is reacted with urotropine (hexamine) to form a quaternary ammonium salt.[14][15]

-

Step 3 (Hydrolysis) : The quaternary ammonium salt is then hydrolyzed using concentrated hydrochloric acid to yield the final product, this compound.[14][15]

-

References

- 1. leapchem.com [leapchem.com]

- 2. nbinno.com [nbinno.com]

- 3. aosc.in [aosc.in]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. gfl.co.in [gfl.co.in]

- 10. This compound|Pharmaceutical Intermediate [benchchem.com]

- 11. innospk.com [innospk.com]

- 12. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. The synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

physicochemical properties of 2,4-Difluorobenzylamine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its chemical structure, featuring a benzylamine (B48309) backbone with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring, imparts unique properties that make it a valuable building block for complex molecules.[1][2] The presence of fluorine can enhance metabolic stability, bioavailability, and binding affinity of parent molecules, making this compound a key intermediate in the synthesis of various pharmaceuticals, including the antiretroviral drug Dolutegravir (B560016), as well as agrochemicals.[1][3][4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental determination methodologies, and a representative synthetic workflow.

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its handling, reaction optimization, and application in drug design. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₂N | [1][3][6] |

| Molecular Weight | 143.13 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][3][8] |

| Melting Point | 19-21 °C; 255-256 °C (solvent-dependent) | [3][8][9] |

| Boiling Point | 177.8 °C at 760 mmHg; 82-84 °C at 15 mmHg; 57 °C at 8 mmHg | [1][3][8][9][10][11] |

| Density | 1.204 - 1.22 g/mL at 25 °C | [1][3][9][12] |

| Refractive Index (n20/D) | 1.49 - 1.493 | [1][3][8][10] |

| pKa (Predicted) | 8.58 ± 0.10 | [8][9][12] |

| LogP | 1.23 - 2.12 | [8][13] |

| Flash Point | 68 °C / 154.4 °F (closed cup) | [8][10][11] |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C | [8][13] |

| Solubility | Soluble in organic solvents (ethanol, methanol, dichloromethane); insoluble in water.[3][4] |

Experimental Protocols for Property Determination

Standard analytical techniques are employed to determine the . While compound-specific protocols are proprietary, the following outlines the general methodologies.

Determination of Melting and Boiling Points

-

Melting Point: The melting point is determined using a capillary melting point apparatus. A small, dry sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

-

Boiling Point: The boiling point at a specific pressure is measured using distillation. For reduced pressure measurements, a vacuum distillation setup is used. The substance is heated until it boils, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point at that pressure.

Density and Refractive Index Measurement

-

Density: The density of the liquid is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 25 °C). The mass of a known volume of the liquid is determined and used to calculate the density.

-

Refractive Index: A refractometer, such as an Abbé refractometer, is used to measure the refractive index. A drop of the liquid is placed on the prism, and the measurement is taken at a standard temperature (20 °C) using the sodium D-line (589 nm).

Solubility Assessment

-

Qualitative Solubility: A small, measured amount of this compound is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the substance is observed for dissolution. This is repeated to determine its general solubility characteristics (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Solubility: For precise measurements, methods like the shake-flask method are employed. Excess solute is agitated in a solvent for an extended period to ensure saturation. The solution is then filtered, and the concentration of the dissolved solute is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Synthetic and Analytical Workflows

This compound is primarily used as an intermediate, and its synthesis is a critical workflow for many research and development applications.[1][3][5] Several synthetic routes have been reported, often starting from m-difluorobenzene or 2,4-difluorobenzonitrile.[14][15]

General Synthesis Workflow

A common industrial synthesis involves a multi-step process starting from m-difluorobenzene. This pathway is advantageous due to the availability of starting materials and robust reaction conditions. The workflow involves the formation of a benzyl (B1604629) halide intermediate, followed by amination.

Caption: A generalized workflow for the synthesis of this compound.

This synthetic route begins with the reaction of m-difluorobenzene with paraformaldehyde and a halogenating agent to form 2,4-difluorobenzyl halide.[14][16] This intermediate then reacts with urotropine (methenamine) to produce a quaternary ammonium salt.[14][16] The final step involves the hydrolysis of this salt, typically with concentrated hydrochloric acid, to yield the desired this compound product.[14][16]

Applications in Research and Development

The unique properties conferred by the difluoro-substitution make this compound a versatile intermediate in several fields:

-

Pharmaceutical Development: It is a crucial building block in synthesizing Active Pharmaceutical Ingredients (APIs).[1][5] Its role in creating fluorinated analogues of drugs like antidepressants and antipsychotics is well-documented.[3]

-

Agrochemicals: The compound is used to synthesize more effective and environmentally considerate herbicides and pesticides.[1][3]

-

Material Science: It is incorporated into advanced polymers and coatings to improve durability and resistance to environmental factors.[1][3]

-

Analytical Chemistry: It serves as a derivatizing agent to enhance the detection and quantification of compounds in complex mixtures.[1]

Safety, Handling, and Storage

Due to its chemical nature, proper handling of this compound is essential.

-

Hazards: The compound is classified as a hazardous substance that can cause severe skin burns and eye damage and is a combustible liquid.[3][10] It may be harmful if inhaled or ingested.[3]

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[3]

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) between 2-8°C.[1][9][12] It should be kept in a tightly sealed container away from heat, ignition sources, and incompatible substances like strong acids and oxidizing agents.[3][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. aosc.in [aosc.in]

- 4. leapchem.com [leapchem.com]

- 5. This compound|Pharmaceutical Intermediate [benchchem.com]

- 6. This compound | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. This compound | 72235-52-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 72235-52-0 [chemicalbook.com]

- 13. This compound | CAS#:72235-52-0 | Chemsrc [chemsrc.com]

- 14. The synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 16. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Difluorobenzylamine, a crucial intermediate in the pharmaceutical and chemical industries. This document details its chemical structure, molecular weight, physicochemical properties, and key synthetic protocols. Furthermore, it highlights its significant role in the synthesis of high-value active pharmaceutical ingredients (APIs), such as the antiretroviral drug Dolutegravir (B560016).

Core Compound Data

This compound is an organic compound featuring a benzylamine (B48309) core substituted with two fluorine atoms at the 2 and 4 positions of the benzene (B151609) ring.[1] This substitution pattern imparts unique chemical properties that are highly valued in medicinal chemistry for enhancing metabolic stability and bioavailability of drug candidates.[1]

Chemical Structure and Molecular Weight

The chemical structure of this compound is characterized by the molecular formula C7H7F2N. Its molecular weight is approximately 143.13 g/mol .[2][3][4]

| Identifier | Value |

| IUPAC Name | (2,4-difluorophenyl)methanamine |

| CAS Number | 72235-52-0 |

| Molecular Formula | C7H7F2N |

| Molecular Weight | 143.13 g/mol [2][3][4] |

| InChI Key | QDZZDVQGBKTLHV-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid.[5][6]

| Property | Value |

| Appearance | Colorless to pale yellow liquid or crystalline solid[5] |

| Melting Point | 19-21°C[5] |

| Boiling Point | 129-130°C[5] |

| Density | 1.206 g/cm³[5] |

| Refractive Index | 1.503[5] |

| Solubility | Soluble in organic solvents (ethanol, methanol, dichloromethane), insoluble in water[5] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed, starting from various precursors. Below are detailed protocols for two common methods.

Method 1: From m-Difluorobenzene

This protocol describes a three-step synthesis starting from m-difluorobenzene.[3][5]

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

-

In a 500ml four-necked flask, add 250ml of acetonitrile (B52724), 35g (1.17mol) of paraformaldehyde, and 45g (0.39mol) of m-difluorobenzene.

-

Under stirring, slowly add 200ml (2.4mol) of 33% concentrated hydrochloric acid.

-

Add 21g (0.16mol) of zinc chloride.

-

Slowly heat the mixture to reflux and react for 8 hours until the solid dissolves.

-

Monitor the reaction completion by HPLC.

-

After completion, cool the reaction to room temperature and remove acetonitrile under reduced pressure at 45°C to obtain a two-phase mixture.

-

Extract the product with dichloromethane.

Step 2: Formation of Quaternary Ammonium (B1175870) Salt

-

The prepared 2,4-difluorobenzyl halide is reacted with urotropine to form a quaternary ammonium salt.[3]

Step 3: Hydrolysis to this compound

-

The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield this compound.[3]

Method 2: From 2,4-Dinitrobenzoic Acid

This method involves fluorination, acylation, and reduction steps.[2]

Step 1: Synthesis of 2,4-Difluorobenzoic Acid (Fluorination)

-

In a reaction bottle, combine 11g (0.066mol) of 2,4-dinitrobenzoic acid and 50ml of dimethyl sulfoxide.

-

Stir and heat to 130-140°C for 1 hour to dehydrate.

-

Add 3.8g (0.088mol) of finely ground and dried sodium fluoride.

-

Heat to 160-170°C to initiate a reflux reaction and continue for 10 hours.

-

Pour the reactant into 500ml of water, cool, and filter.

-

Add 8ml (0.08mol) of hydrochloric acid to the filtrate to precipitate a dark yellow solid.

-

Filter and dry the solid to obtain 2,4-difluorobenzoic acid.

Step 2: Synthesis of 2,4-Difluorobenzamide (B1295065) (Acylation)

-

Dissolve 6.0g (0.04mol) of 2,4-difluorobenzoic acid in 40ml of 1,4-dioxane (B91453) in a reaction bottle and heat to reflux.

-

Introduce ammonia (B1221849) gas (generated from 10.8g of ammonium chloride and 8.0g of sodium hydroxide) into the refluxing solution and react for 4 hours.

-

Cool the reaction mixture and filter to obtain 2,4-difluorobenzamide as an off-white solid.

Step 3: Synthesis of this compound (Reduction)

-

In a reaction bottle, combine 4.0g (0.028mol) of 2,4-difluorobenzamide and 1.4g (0.038mol) of sodium borohydride (B1222165) in 40ml of 1,4-dioxane.

-

Stir and heat to dissolve the solids.

-

Add a mixture of 20ml of acetic acid and 20ml of 1,4-dioxane.

-

Heat to reflux for 5 hours.

-

Cool to room temperature and filter.

-

Distill the filtrate to obtain this compound.

Application in Drug Synthesis: The Case of Dolutegravir

This compound is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[3][7][8] The diagram below illustrates the synthetic workflow for Dolutegravir, highlighting the crucial amidation step involving this compound.

Caption: Synthesis of Dolutegravir from a pyridinone carboxylic acid and this compound.

The synthesis involves the coupling of a tricyclic carboxylic acid intermediate with this compound to form the final amide bond in the Dolutegravir molecule.[7] This reaction is a critical step that incorporates the difluorobenzyl moiety, which is essential for the drug's therapeutic activity.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Purity assessment and quantification of impurities.[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation.[9] |

| Infrared (IR) Spectroscopy | Identification of functional groups.[9] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions. It may cause skin and eye irritation and can be harmful if inhaled or ingested.[5] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. The synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 9. This compound|Pharmaceutical Intermediate [benchchem.com]

Solubility Profile of 2,4-Difluorobenzylamine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluorobenzylamine in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document collates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to illustrate key processes.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical physicochemical parameter, influencing reaction kinetics, purification strategies, and formulation development. For this compound, a versatile intermediate in the pharmaceutical and agrochemical industries, understanding its solubility profile is paramount for its effective application.[1]

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Organic Solvent | Solubility |

| Ethanol | Soluble[2][3] |

| Methanol | Soluble[3] |

| Dichloromethane | Soluble[3] |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2] |

It is important to note that this compound is insoluble in water.[3]

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of this compound solubility in an organic solvent. This protocol can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the chosen solvent)

-

Volumetric flasks

-

Pipettes

-

Drying oven or rotary evaporator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature below the boiling point of this compound.

-

Once all the solvent has been removed, allow the flask to cool to room temperature in a desiccator.

-

Weigh the flask containing the dried this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the flask with the residue and the initial tare weight of the empty flask.

-

Solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solvent (mL)) x 100

-

Visualizing Key Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate essential logical and experimental workflows related to the use of this compound.

References

Spectroscopic Data of 2,4-Difluorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Difluorobenzylamine, a key intermediate in pharmaceutical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

| Frequency (cm⁻¹) | Interpretation |

| 1617 | C=C Aromatic Ring Stretch |

| 1504 | C=C Aromatic Ring Stretch |

| 1429 | CH₂ Scissoring |

| 1135 | C-F Stretch |

| 966 | C-H Out-of-Plane Bend (Aromatic) |

Table 1: Key Infrared Absorption Bands for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not publicly available with full peak assignments, data for structurally related compounds and general chemical shift principles allow for a reliable prediction. The following tables provide expected chemical shift ranges.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.5 | Multiplet | 1H | Aromatic CH (H6) |

| ~6.8 - 7.1 | Multiplet | 2H | Aromatic CH (H3, H5) |

| ~3.8 | Singlet | 2H | CH₂ (Benzylic) |

| ~1.5 - 2.0 | Broad Singlet | 2H | NH₂ |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 164 (d, J ≈ 245 Hz) | C-F (Aromatic, C2 & C4) |

| ~132 (dd) | Aromatic CH |

| ~124 (d) | Aromatic C (quaternary) |

| ~111 (dd) | Aromatic CH |

| ~104 (t) | Aromatic CH |

| ~40 | CH₂ (Benzylic) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 143 | [M]⁺ Molecular ion |

Table 4: Expected Molecular Ion Peak in the Mass Spectrum of this compound.

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[2]

Sample Preparation: For liquid samples like this compound, the "neat" technique is employed. A drop of the undiluted liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded first and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is suitable for obtaining detailed spectra.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

The solution is then transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: Typically 16-64 scans are accumulated to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing carbon-proton couplings.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for accurate integration of quaternary carbons.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small, volatile molecules like this compound.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

References

The Role of Fluorine Atoms in the Reactivity of 2,4-Difluorobenzylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylamine is a crucial building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of several pharmaceuticals, including the anti-HIV drug Dolutegravir.[1][2][3] The strategic incorporation of two fluorine atoms onto the benzylamine (B48309) scaffold profoundly influences its physicochemical properties and reactivity. This technical guide provides a comprehensive analysis of the role of these fluorine atoms, detailing their electronic and steric effects, and the resulting impact on the reactivity of the molecule. We will explore quantitative data, detailed experimental protocols for key reactions, and visual representations of the underlying chemical principles.

The presence of fluorine atoms in a molecule can significantly alter its biological activity by affecting properties such as metabolic stability, lipophilicity, and bioavailability.[3] In the case of this compound, the two fluorine atoms at the ortho and para positions of the benzene (B151609) ring create a unique electronic environment that modulates the reactivity of the benzylic amine. Understanding these effects is paramount for optimizing reaction conditions and designing novel synthetic routes.

Physicochemical and Reactivity Data

The fluorine atoms in this compound exert a strong influence on its fundamental chemical properties. This is reflected in its basicity and the electronic character of the aromatic ring. The following tables summarize key quantitative data that informs our understanding of its reactivity.

| Property | Value | Source |

| Predicted pKa | 8.58 ± 0.10 | [1] |

| Molecular Weight | 143.13 g/mol | [4] |

| Density | 1.204 g/mL at 25 °C | [5] |

| Boiling Point | 82-84 °C at 15 mmHg | [6] |

| Refractive Index | n20/D 1.49 | [5] |

Hammett Substituent Constants for Fluorine

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The constants for fluorine highlight its dual nature: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

| Substituent | σ (meta) | σ (para) |

| -F | 0.34 | 0.06 |

Source:[7]

The positive σ value for the meta position reflects the dominance of the inductive effect, while the near-zero σ value for the para position indicates a partial cancellation of the inductive and resonance effects. In this compound, both effects are at play, influencing the nucleophilicity of the amine and the reactivity of the aromatic ring.

The Electronic and Steric Influence of Fluorine Atoms

The reactivity of this compound is a direct consequence of the interplay between the inductive and resonance effects of the two fluorine atoms, as well as steric considerations.

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework.[8] In this compound, the two fluorine atoms significantly reduce the electron density of the aromatic ring and, to a lesser extent, the benzylic carbon and the nitrogen atom of the amine group. This reduction in electron density on the nitrogen atom is expected to decrease the basicity of the amine compared to unsubstituted benzylamine. The predicted pKa of 8.58 for this compound is consistent with this effect.[1]

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be delocalized into the π-system of the benzene ring.[9] This effect is most pronounced when the fluorine is at the ortho or para position, as is the case in this compound. This electron donation partially counteracts the strong inductive effect, particularly at the positions ortho and para to the fluorine atoms.

Combined Electronic Impact: The net electronic effect of the two fluorine atoms is a significant polarization of the aromatic ring, with the carbon atoms attached to the fluorines bearing a partial positive charge. This electronic landscape dictates the regioselectivity of electrophilic aromatic substitution reactions, should they occur, and influences the nucleophilicity of the amine. The reduced basicity of the amine makes it a weaker nucleophile than benzylamine, which can be a critical factor in reaction kinetics and catalyst choice.

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom.[10] Therefore, the steric hindrance caused by the ortho-fluorine atom in this compound is generally considered minimal and less significant than its electronic effects in determining reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and application of this compound.

Synthesis of this compound from 2,4-Difluorobenzonitrile (B34149)

This method involves the reduction of the nitrile group to a primary amine.

Reaction: 2,4-Difluorobenzonitrile + H₂ (in the presence of a catalyst) → this compound

Materials:

-

2,4-Difluorobenzonitrile

-

Raney Nickel

-

2-Propanol

-

25% Aqueous Ammonia (B1221849)

-

Hydrogen gas

-

Nitrogen gas

Procedure: [11]

-

Charge a reactor with Raney Nickel (9.1 gm), 2-propanol (490 gm), and 25% aqueous ammonia (195 gm).

-

Flush the reactor once with nitrogen and then with hydrogen.

-

Heat the reaction mixture to 60-80°C.

-

Charge hydrogen gas into the reactor continuously to maintain a pressure of 10 kg/cm ².

-

A solution of 2,4-difluorobenzonitrile (18% in 2-propanol) is charged into the reactor using an HPLC pump at a rate of 0.5-2 ml/min over 12-14 hours.

-

After the reaction is complete, cool the reaction mass to 20-25 °C and release the residual pressure.

-

Filter the reaction mass and wash the solid with 2-propanol (200 gm).

-

Concentrate the filtrate to remove ammonia and water azeotropically with 2-propanol.

-

Purify the resulting product by distillation under reduced pressure.

Expected Yield: 90%[11] Purity (by GC): 99.3%[11]

Synthesis of Dolutegravir using this compound

This procedure outlines the amidation reaction that is a key step in the synthesis of Dolutegravir.

Reaction: (4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][12]oxazine-9-carboxylic acid + this compound → Dolutegravir

Materials: [2]

-

(4R,12aS)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1′,2′:4,5]pyrazino[2,1-b][1][12]oxazine-9-carboxylic acid (Intermediate 6)

-

Acetonitrile (CH₃CN)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

This compound

-

Lithium Bromide (LiBr)

Procedure: [2]

-

To a 1-L round-bottom flask, add intermediate 6 (10 g, 34 mmol), CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and this compound (5 mL, 40.9 mmol) in sequence.

-

Heat the resulting suspension to 80°C in an oil bath. The solution should become clear after approximately 2 hours.

-

Add LiBr (5.5 g, 60 mmol) to the reaction mixture.

-

After 4 hours, collect the solid product by filtration.

-

Dry the solid under vacuum to obtain Dolutegravir.

Expected Yield: 56%[2]

Visualizing Reactivity and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity and synthesis of this compound.

Caption: Electronic effects of fluorine on this compound reactivity.

Caption: A simplified workflow for the synthesis and application of this compound.

Conclusion

The two fluorine atoms in this compound are not mere spectators; they are active participants that finely tune the molecule's reactivity. Their strong electron-withdrawing inductive effect, partially offset by a weaker resonance effect, leads to a decrease in the basicity and nucleophilicity of the benzylamine. This modulation of reactivity is a key feature that is exploited in its application in multi-step pharmaceutical syntheses. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic routes and the development of novel therapeutics. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for harnessing the unique chemical properties of this important synthetic intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound|Pharmaceutical Intermediate [benchchem.com]

- 4. This compound | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 72235-52-0 [chemicalbook.com]

- 6. aosc.in [aosc.in]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

The Cornerstone of Modern Synthesis: A Technical Guide to 2,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzylamine has emerged as a critical building block in organic synthesis, prized for its unique electronic properties and its role in constructing complex molecular architectures.[1][2] The strategic incorporation of fluorine atoms into the benzylamine (B48309) scaffold imparts enhanced metabolic stability, bioavailability, and binding affinity to the resulting molecules, making it an invaluable intermediate in the development of pharmaceuticals and agrochemicals.[1][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. Its most notable application is as a crucial intermediate in the production of antiretroviral drugs, particularly HIV integrase strand transfer inhibitors (INSTIs) like Dolutegravir and Cabotegravir.[3]

Physicochemical Properties and Spectroscopic Data

This compound is a colorless to light yellow liquid with a characteristic amine odor.[1][5] Its key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72235-52-0 | [1] |

| Molecular Formula | C₇H₇F₂N | [1] |

| Molecular Weight | 143.13 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Boiling Point | 57 °C at 8 mmHg | [1] |

| Density | 1.204 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.49 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.30-7.25 (m, 1H), 6.85-6.75 (m, 2H), 3.85 (s, 2H), 1.50 (s, 2H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 163.2 (dd, J=245.0, 12.5 Hz), 161.2 (dd, J=245.0, 12.5 Hz), 131.5 (dd, J=9.0, 5.0 Hz), 125.0 (dd, J=14.0, 4.0 Hz), 111.2 (dd, J=21.0, 4.0 Hz), 103.5 (t, J=25.0 Hz), 39.8 (s) |

| IR (Neat) | ν (cm⁻¹): 3380, 3300, 1620, 1510, 1280, 1140, 960 |

| Mass Spectrum (EI) | m/z: 143 (M+), 126, 109 |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods starting from either 2,4-difluorobenzonitrile (B34149) or 2,4-difluorobenzaldehyde (B74705). A third route commencing from m-difluorobenzene offers an alternative pathway.

Route 1: Reduction of 2,4-Difluorobenzonitrile

This method involves the catalytic hydrogenation of 2,4-difluorobenzonitrile, typically using Raney Nickel as the catalyst in an ammonia-rich environment.[5][6]

Caption: Synthesis of this compound from 2,4-Difluorobenzonitrile.

Experimental Protocol: Reduction of 2,4-Difluorobenzonitrile [5]

-

Materials:

-

2,4-Difluorobenzonitrile

-

Raney Nickel (slurry in water)

-

Isopropyl Alcohol (IPA)

-

Aqueous Ammonia (B1221849) (25%)

-

Hydrogen gas

-

-

Procedure:

-

To a high-pressure reactor, add Raney Nickel (9.1 g), isopropyl alcohol (490 g), and 25% aqueous ammonia (195 g).

-

Flush the reactor first with nitrogen gas and then with hydrogen gas.

-

Heat the reaction mixture to 60-80 °C.

-

Pressurize the reactor with hydrogen gas to 10 kg/cm ².

-

Prepare a solution of 2,4-difluorobenzonitrile (18% in isopropyl alcohol).

-

Feed the 2,4-difluorobenzonitrile solution into the reactor at a rate of 0.5-2 mL/min over 12-14 hours, maintaining the temperature and pressure.

-

After the addition is complete, continue stirring under hydrogen pressure until the reaction is complete (monitor by GC).

-

Cool the reactor to 20-25 °C and carefully release the pressure.

-

Filter the reaction mixture to remove the Raney Nickel catalyst and wash the catalyst with isopropyl alcohol (200 g).

-

Concentrate the filtrate to remove ammonia and water azeotropically with isopropyl alcohol.

-

Purify the resulting crude product by distillation under reduced pressure to afford this compound.

-

-

Quantitative Data:

Route 2: Reductive Amination of 2,4-Difluorobenzaldehyde

This approach involves the reaction of 2,4-difluorobenzaldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas and a catalyst.[7]

Caption: Synthesis via reductive amination of 2,4-Difluorobenzaldehyde.

Experimental Protocol: Reductive Amination of 2,4-Difluorobenzaldehyde [7]

-

Materials:

-

2,4-Difluorobenzaldehyde

-

Alcoholic solvent (e.g., Methanol, Ethanol)

-

Ammonia gas

-

Hydrogen gas

-

Catalyst (e.g., Raney Nickel or Pd/C)

-

-

Procedure:

-

Dissolve 2,4-difluorobenzaldehyde in an alcohol solvent in a high-pressure reactor.

-

Add the catalyst (Raney Nickel or Pd/C, 0.003-0.2 times the molar equivalent of the aldehyde).

-

Pressurize the reactor with ammonia gas to 0.2-0.5 MPa.

-

Subsequently, pressurize the reactor with hydrogen gas to a cumulative pressure of 0.5-1.5 MPa.

-

Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reactor, vent the gases, and filter off the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure.

-

Route 3: From m-Difluorobenzene

This multi-step synthesis begins with the halomethylation of m-difluorobenzene, followed by reaction with urotropine and subsequent hydrolysis.[6][8]

Caption: Multi-step synthesis from m-Difluorobenzene.

Experimental Protocol: Synthesis of 2,4-Difluorobenzyl Chloride [9]

-

Materials:

-

m-Difluorobenzene (45 g, 0.39 mol)

-

Paraformaldehyde (35 g, 1.17 mol)

-

Concentrated Hydrochloric Acid (33%, 200 mL, 2.4 mol)

-

Zinc Chloride (21 g, 0.16 mol)

-

Acetonitrile (B52724) (250 mL)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

In a 500 mL four-necked flask, combine acetonitrile, paraformaldehyde, and m-difluorobenzene.

-

Slowly add concentrated hydrochloric acid with stirring.

-

Add zinc chloride and slowly heat the mixture to reflux. The solids will gradually dissolve.

-

Continue the reaction for 8 hours (monitor by HPLC).

-

Cool the reaction to room temperature and remove acetonitrile under reduced pressure at 45 °C to obtain a two-phase mixture.

-

Extract the mixture twice with 150 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a transparent liquid.

-

Purify by vacuum distillation, collecting the fraction at 60 °C/10 mmHg.

-

-

Quantitative Data:

-

Yield: 86.3%

-

Purity: 96.9%

-

Experimental Protocol: Hydrolysis of the Urotropine Salt [8]

-

Materials:

-

2,4-Difluorobenzyl halide-urotropine quaternary ammonium salt

-

Concentrated Hydrochloric Acid

-

Aqueous Ammonia

-

Dichloromethane

-

-

Procedure:

-

Combine the quaternary ammonium salt, ethanol, and concentrated hydrochloric acid in a flask.

-

Heat the mixture to reflux and react for 4 hours.

-

Remove the ethanol under reduced pressure and cool the residue to 0 °C.

-

Dissolve the residue in water and adjust the pH to 8 with aqueous ammonia.

-

Extract the aqueous layer three times with dichloromethane.

-

Dry the combined organic extracts and recover the solvent under reduced pressure.

-

Purify the resulting colorless transparent liquid by vacuum distillation, collecting the fraction at 80-83 °C/20 mmHg.

-

-

Quantitative Data:

-

Yield: 93.5%

-

Purity: 99.1%

-

Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a cornerstone in the synthesis of several important pharmaceuticals. Its difluorinated phenyl ring is a key pharmacophore that enhances the efficacy and pharmacokinetic profiles of the final drug products.

Dolutegravir Synthesis

Dolutegravir is a potent HIV integrase inhibitor. A key step in its synthesis is the amide bond formation between a tricyclic carboxylic acid intermediate and this compound.[10][11]

Caption: Amide coupling in the synthesis of Dolutegravir.

Experimental Protocol: Amide Coupling for Dolutegravir Synthesis [12]

-

Materials:

-

Tricyclic carboxylic acid intermediate (19)

-

1,1'-Carbonyldiimidazole (CDI)

-

This compound (10)

-

Dimethyl carbonate (DMC)

-

-

Procedure:

-

Activate the tricyclic carboxylic acid (19) with CDI (1.7 eq.) by stirring for two hours in dimethyl carbonate (DMC) at 80 °C.

-

Cool the mixture to room temperature and add this compound (10).

-

Stir the reaction for two hours at room temperature (monitor by LC-MS for complete conversion).

-

Perform an aqueous workup to obtain crude Dolutegravir.

-

-

Quantitative Data:

-

Yield of final Dolutegravir sodium salt: 94%

-

Purity (HPLC): 99.9%

-

Signaling Pathway: Mechanism of Action of Dolutegravir

Dolutegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). It targets the HIV integrase enzyme, which is crucial for the replication of the virus. By binding to the active site of the integrase, Dolutegravir prevents the strand transfer step of viral DNA integration into the host cell's genome, effectively halting the HIV replication cycle.[13][14] The mechanism involves the chelation of divalent metal ions (Mg²⁺) in the active site of the HIV integrase enzyme, which blocks its catalytic activity.[15]

Caption: Mechanism of action of Dolutegravir as an HIV integrase inhibitor.

Flupirtine (B1215404) Synthesis

Flupirtine is a centrally acting non-opioid analgesic. Its synthesis involves the reaction of 2-amino-3-nitro-6-chloropyridine with this compound.[16]

Experimental Protocol: Synthesis of 2-amino-3-nitro-6-(p-fluorobenzylamino)-pyridine [16][17]

-

Materials:

-

2-amino-3-nitro-6-chloropyridine (100 g)

-

p-fluorobenzylamine (90 g)

-

Triethylamine (B128534) (87 g)

-

Water (800 mL)

-

-

Procedure:

-

Suspend 2-amino-3-nitro-6-chloropyridine in water in a reaction flask.

-

Add p-fluorobenzylamine dropwise to the reaction mixture at 20-25 °C.

-

Then, add triethylamine dropwise at 20-25 °C.

-

After the addition is complete, stir the reaction mass at 40-45 °C for 30 minutes.

-

Heat the reaction mixture to 80-85 °C and stir at this temperature for 3-4 hours.

-

Cool the reaction mixture, and the product will precipitate.

-

Filter the solid, wash with water, and dry to obtain the desired product.

-

Ugi Four-Component Reaction

This compound can participate in the Ugi four-component condensation reaction to synthesize complex dipeptides.

Table 3: Ugi Reaction with this compound

| Aldehyde/Ketone | Isocyanide | Carboxylic Acid | Product Yield |

| Formaldehyde | t-Butyl isocyanide | Acetic Acid | (Quantitative data not specified in the search results) |

| Benzaldehyde | Cyclohexyl isocyanide | Benzoic Acid | (Quantitative data not specified in the search results) |

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its unique properties, stemming from the difluorinated aromatic ring, have made it an indispensable component in the synthesis of numerous high-value molecules, most notably in the pharmaceutical industry. The synthetic routes outlined in this guide provide reliable and scalable methods for its preparation. The detailed experimental protocols and quantitative data presented herein are intended to empower researchers and scientists to effectively utilize this key intermediate in their pursuit of novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles. As drug discovery and materials science continue to advance, the importance of fluorinated building blocks like this compound is set to grow, paving the way for future innovations.

References

- 1. Dolutegravir interactions with HIV-1 integrase-DNA: structural rationale for drug resistance and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics | Semantic Scholar [semanticscholar.org]

- 4. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. The synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 9. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. m.youtube.com [m.youtube.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. researchgate.net [researchgate.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. WO2013080215A1 - An improved process for the preparation of flupirtine and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

The Core of Modern Pharmaceuticals: An In-depth Technical Guide to 2,4-Difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzylamine, a fluorinated aromatic amine, has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its unique physicochemical properties, imparted by the two fluorine atoms on the benzene (B151609) ring, enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its key physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and its significant applications in drug discovery and other fields.

Discovery and History

While the precise moment of the initial synthesis of this compound is not prominently documented in readily available historical literature, its significance grew in tandem with the rise of fluorine chemistry in medicinal applications. The compound's journey from a laboratory chemical to a high-value intermediate is intrinsically linked to the development of modern pharmaceuticals. Its most notable application, and a primary driver for the optimization of its synthesis, is as a key intermediate in the production of the antiretroviral drug Dolutegravir (B560016), used in the treatment of HIV.[1][2] Patents for various synthetic methods began appearing in the 21st century, highlighting its increasing importance in industrial organic synthesis. The development of efficient and scalable synthetic routes has been a significant focus of recent research, reflecting its indispensable role in the production of life-saving medicines.[1][3]

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor.[4][5] The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 72235-52-0 | [6] |

| Molecular Formula | C₇H₇F₂N | [6] |

| Molecular Weight | 143.13 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 183 °C (lit.) | [7] |

| Density | 1.204 g/mL at 25 °C (lit.) | [8] |

| Refractive Index (n20/D) | 1.49 (lit.) | [8] |

| Purity | ≥98.0% |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ: 7.27 (m, 1H), 6.85-6.74 (m, 2H), 3.85 (s, 2H), 1.49 (s, 2H) | [3] |

| LCMS-ESI+ (m/z) | [M+H-NH₃]⁺ calc'd for C₇H₅F₂: 127.04; Found: 127.1 | [9] |

Synthetic Pathways

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, cost of starting materials, and safety considerations. The three primary pathways are:

-

From m-Difluorobenzene: A multi-step synthesis involving the initial formation of a benzyl (B1604629) halide.

-

From 2,4-Difluorobenzonitrile (B34149): A direct reduction of the nitrile group.

-

From 2,4-Difluorobenzaldehyde (B74705): A reductive amination approach.

Below are the logical workflows for these key synthetic routes.

Synthesis from m-Difluorobenzene

Synthesis from 2,4-Difluorobenzonitrile

Synthesis from 2,4-Difluorobenzaldehyde

Experimental Protocols

The following are detailed methodologies for the key synthetic routes to this compound.

Synthesis from m-Difluorobenzene via Halogenation and Amination

This multi-step process is suitable for large-scale production.[3][9]

Step 1: Synthesis of 2,4-Difluorobenzyl Halide

-

To a 500 mL four-necked flask, add 250 mL of a suitable solvent (e.g., THF, acetonitrile, or dioxane), 35 g (1.17 mol) of paraformaldehyde, and 45 g (0.39 mol) of m-difluorobenzene.[9][10]

-

Under stirring, slowly add 200 mL (2.4 mol) of 33% concentrated hydrochloric acid.[9][10]

-

Add 21-25 g (0.16-0.19 mol) of zinc chloride as a catalyst.[9][10]

-

Slowly heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by HPLC.[9][10]

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.[9][10]

-

Extract the aqueous layer twice with 150 mL of dichloromethane.[9]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-difluorobenzyl halide.[10]

Step 2: Synthesis of the Quaternary Ammonium Salt

-

In a 2 L four-hole boiling flask, add 1000 mL of toluene (B28343), 252 g (1.56 mol) of the 2,4-difluorobenzyl halide from the previous step, and 298.8 g (2.13 mol) of urotropine.[3]

-

Heat the mixture to reflux for 2 hours.[3]

-

Cool to room temperature, at which point a white solid will precipitate.[3]

-

Collect the solid by suction filtration and wash with 100 mL of toluene to yield the quaternary ammonium salt.[3]

Step 3: Hydrolysis to this compound

-

The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield this compound.[3] (Note: Specific conditions for this step are proprietary in some patents but generally involve heating in an acidic aqueous solution).

Table 3: Quantitative Data for Synthesis from m-Difluorobenzene

| Step | Product | Yield | Purity | Reference |

| 1 | 2,4-Difluorobenzyl halide | 86.3 - 88.1% | 96.9 - 97.6% | [9] |

| 2 | Quaternary ammonium salt | 99.9% | 99.1% | [3] |

Synthesis from 2,4-Difluorobenzonitrile by Catalytic Reduction

This method offers a more direct route to the final product.[6]

-

Charge a reactor with Raney Nickel (9.1 g), 2-propanol (490 g), and 25% aqueous ammonia (195 g).[6]

-

Flush the reactor first with nitrogen and then with hydrogen.[6]

-

Heat the reaction mixture to 60-80°C.[6]

-

Continuously charge hydrogen into the reactor to maintain a pressure of 10 kg/cm ².[6]

-

A solution of 2,4-difluorobenzonitrile (18% in 2-propanol) is fed into the reactor using an HPLC pump at a rate of 0.5-2 mL/min over 12-14 hours.[6]

-

After the reaction is complete, cool the mixture to 20-25°C and release the pressure.[6]

-

Filter the reaction mass and wash the catalyst with 2-propanol (200 g).[6]

-

Concentrate the filtrate to remove ammonia and water azeotropically with 2-propanol.[6]

-

Purify the resulting product by distillation under reduced pressure.[6]

Table 4: Quantitative Data for Synthesis from 2,4-Difluorobenzonitrile

| Product | Yield | Purity (by GC) | Reference |

| This compound | 90% | 99.3% | [6] |

Synthesis from 2,4-Difluorobenzaldehyde by Reductive Amination

This is another common and efficient method for the synthesis of this compound.[1][11]

-

In a suitable reactor, dissolve 2,4-difluorobenzaldehyde in an alcohol solvent (e.g., methanol, ethanol).[1]

-

Introduce an ammonia source, such as ammonia gas or ammonium formate.[1]

-

Add a catalyst, such as Raney Nickel or Pd/C.[1]

-

Pressurize the reactor with hydrogen gas (0.5-1.5 MPa) and ammonia gas (0.2-0.5 MPa).[1]

-

Heat the reaction mixture to facilitate the reductive amination process.

-

Upon completion, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

Applications in Drug Discovery and Other Fields

The primary application of this compound is as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[2]

-

Antiretroviral Drugs: It is a key building block for HIV integrase inhibitors such as Dolutegravir and Cabotegravir. The 2,4-difluorobenzyl moiety enhances the drug's binding to the target enzyme and improves its pharmacokinetic profile.

-

Antiviral Agents: Derivatives of this compound are being investigated for their potential against other viruses, including the Hepatitis B virus (HBV).[2]

-

Central Nervous System (CNS) Disorders: The fluorine substituents can facilitate penetration of the blood-brain barrier, making it a valuable component in the design of drugs targeting CNS disorders.

-

Agrochemicals: It is used in the development of herbicides and pesticides.[5]

-

Materials Science: The compound is utilized in the formulation of advanced materials, including coatings and polymers.[5]

The workflow for the incorporation of this compound in the synthesis of Dolutegravir is depicted below.

Dolutegravir Synthesis Workflow

Conclusion

This compound has solidified its position as a cornerstone intermediate in modern organic and medicinal chemistry. Its unique structural features, combined with the development of efficient synthetic methodologies, have made it an indispensable component in the synthesis of a variety of important compounds, most notably the anti-HIV drug Dolutegravir. The continued exploration of its applications in drug discovery and materials science is expected to further expand its significance in the scientific and industrial landscape.

References

- 1. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 2. This compound|Pharmaceutical Intermediate [benchchem.com]

- 3. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 4. innospk.com [innospk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 72235-52-0 [chemicalbook.com]

- 9. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 10. The synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of 2,4-Difluorobenzylamine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzylamine has emerged as a critical structural motif and versatile building block in contemporary medicinal chemistry. Its incorporation into drug candidates is a strategic approach to enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its well-established role in the development of potent HIV-1 integrase inhibitors. Furthermore, this document explores its potential in other therapeutic areas such as Central Nervous System (CNS) disorders, Hepatitis B Virus (HBV) infection, and oncology. Detailed synthetic protocols, quantitative biological data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine into molecular scaffolds is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The unique attributes of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[2][3][4][5] The 2,4-difluorobenzyl moiety, in particular, has proven to be a valuable pharmacophore, offering a favorable combination of these properties.[1]

This compound (CAS: 72235-52-0), a key intermediate bearing this moiety, is a colorless to light yellow liquid with a molecular formula of C₇H₇F₂N.[1][6][7][8][9] Its primary amine functionality provides a reactive handle for incorporation into a wide range of molecular architectures through reactions such as amidation.[10]

Core Application: HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The most prominent and successful application of this compound in medicinal chemistry is in the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs).[1] These antiretroviral drugs are a cornerstone of modern HIV therapy, effectively blocking the integration of the viral genome into the host cell's DNA.[1] The 2,4-difluorobenzyl group plays a crucial role in the high potency and favorable pharmacokinetic profiles of these drugs.[1]

Mechanism of Action: Inhibition of HIV-1 Integrase

HIV-1 integrase is a key enzyme in the viral replication cycle, catalyzing the insertion of the reverse-transcribed viral DNA into the host chromosome. This process involves two main steps:

-

3'-Processing: The integrase enzyme cleaves a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host DNA.

INSTIs, including those synthesized from this compound, act by binding to the active site of the integrase-viral DNA complex and chelating essential divalent metal ions (typically Mg²⁺). This action specifically inhibits the strand transfer step, thereby preventing the integration of the viral genome and halting viral replication.

Prominent Examples: Dolutegravir and Cabotegravir

Dolutegravir and Cabotegravir are two leading INSTIs that incorporate the 2,4-difluorobenzylamide moiety. Their structures highlight the critical role of this group in achieving high antiviral potency.

Quantitative Biological Data

The following table summarizes the in vitro activity of Dolutegravir and Cabotegravir against wild-type HIV-1 and various resistant strains. The data underscores the high potency conferred, in part, by the 2,4-difluorobenzyl group.

| Compound | Target | Assay Type | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| Dolutegravir | HIV-1 Integrase (wild-type) | Strand Transfer | 2.7 | - | [10] |

| HIV-1 (wild-type) in PBMCs | Antiviral | - | 0.51 | [10] | |

| Raltegravir-resistant (Y143R) | Antiviral | - | <6.4 | [2] | |

| Raltegravir-resistant (Q148K) | Antiviral | - | <6.4 | [2] | |

| Raltegravir-resistant (N155H) | Antiviral | - | <6.4 | [2] | |

| Cabotegravir | HTLV-1 Integrase | Strand Transfer | 77.8 | - | [11] |

| HTLV-1 in Jurkat cells | Antiviral | - | 0.56 | [11] | |

| OAT1 (Organic Anion Transporter 1) | Inhibition | 810 | - | [12] | |

| OAT3 (Organic Anion Transporter 3) | Inhibition | 410 | - | [12] |

Structure-Activity Relationship (SAR)

The substitution pattern on the benzylamine (B48309) ring is crucial for the activity of INSTIs. A comparison with Bictegravir , which contains a 2,4,6-trifluorobenzylamide group, provides insight into the SAR.

-